molecular formula C13H16Cl2N2O2 B8543767 7-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride

7-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride

Cat. No.: B8543767
M. Wt: 303.18 g/mol
InChI Key: QMGOLLQAWOLOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N2O2 and its molecular weight is 303.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.18 g/mol

IUPAC Name

7-chloro-1-piperidin-4-yl-4H-3,1-benzoxazin-2-one;hydrochloride

InChI

InChI=1S/C13H15ClN2O2.ClH/c14-10-2-1-9-8-18-13(17)16(12(9)7-10)11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H

InChI Key

QMGOLLQAWOLOPI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(COC2=O)C=CC(=C3)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphosgene (1.6 g) was added to a stirred solution of the product from step (i) (5 g), N,N-diisopropylethylamine (5.2 ml) in tetrahydrofuran (50 ml) at 0° C. The mixture was stirred at room temperature for 16 h, the precipitate filtered and the filtrate evaporated under reduced pressure. Purification was by chromatography eluting with 20% ethyl acetate/toluene. The product was dissolved in dichloromethane then a solution of hydrogen chloride in 1,4-dioxane added. After 2 h the solvent was removed under reduced pressure to yield a solid. Used directly.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
product
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One

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